Methyl 2-amino-1,3-benzoxazole-7-carboxylate

RSK2 inhibitor kinase selectivity 2-aminobenzoxazole scaffold

Methyl 2‑amino‑1,3‑benzoxazole‑7‑carboxylate (C₉H₈N₂O₃, MW 192.17 Da) is a bicyclic heterocycle comprising a benzene ring fused to an oxazole ring at the [1,3‑a] junction, with a primary amino group at the 2‑position and a methyl ester at the 7‑position [REFS‑1]. The compound is supplied predominantly as a research‑grade building block (typical purity ≥95 %) and is registered with MFCD27936867 [REFS‑1].

Molecular Formula C9H8N2O3
Molecular Weight 192.174
CAS No. 910123-45-4
Cat. No. B2544467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-1,3-benzoxazole-7-carboxylate
CAS910123-45-4
Molecular FormulaC9H8N2O3
Molecular Weight192.174
Structural Identifiers
SMILESCOC(=O)C1=C2C(=CC=C1)N=C(O2)N
InChIInChI=1S/C9H8N2O3/c1-13-8(12)5-3-2-4-6-7(5)14-9(10)11-6/h2-4H,1H3,(H2,10,11)
InChIKeyQPLOODLJYWYUKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-amino-1,3-benzoxazole-7-carboxylate (CAS 910123‑45‑4) – Physicochemical Identity, Chemical Class and Research‑Grade Sourcing Landscape


Methyl 2‑amino‑1,3‑benzoxazole‑7‑carboxylate (C₉H₈N₂O₃, MW 192.17 Da) is a bicyclic heterocycle comprising a benzene ring fused to an oxazole ring at the [1,3‑a] junction, with a primary amino group at the 2‑position and a methyl ester at the 7‑position [REFS‑1]. The compound is supplied predominantly as a research‑grade building block (typical purity ≥95 %) and is registered with MFCD27936867 [REFS‑1]. It serves as a versatile intermediate for the parallel synthesis of 2‑amino‑7‑substituted benzoxazole libraries that have been advanced as kinase inhibitors, antiparasitic agents and probe molecules [REFS‑2][REFS‑3].

Why Methyl 2‑amino‑1,3‑benzoxazole‑7‑carboxylate Cannot Be Replaced by Closest Regioisomeric Analogs – The Criticality of the 7‑Position Carboxylate


Regioisomeric methyl 2‑amino‑1,3‑benzoxazole‑carboxylates (positions 4, 5, 6 and 7) share the identical molecular formula (C₉H₈N₂O₃) and are often listed interchangeably in vendor catalogues, but their biochemical and pharmacological profiles are fundamentally different because the position of the methoxycarbonyl group dictates the vector of hydrogen‑bond acceptors, the electrostatic potential surface and the shape complementarity with biological targets [REFS‑1]. In the RSK2 inhibitor series, moving the substituent from the 7‑ to the 5‑position alters kinase selectivity and cellular potency, while in the Spns2 programme the 7‑carboxylate‑bearing scaffold was essential for achieving nanomolar transporter inhibition [REFS‑2][REFS‑3]. Consequently, procurement based solely on molecular formula or “benzoxazole carboxylate” descriptors invites project‑delaying re‑optimisation when the intended biological readout is regioisomer‑dependent.

Quantitative Differentiation Evidence for Methyl 2‑Amino‑1,3‑Benzoxazole‑7‑Carboxylate Versus Closest Analogs


RSK2 Kinase Inhibition: 7‑Substituted Benzoxazole (Compound 27) vs. 5‑Substituted Benzoxazole (Compound 8) — Two Orders of Magnitude Potency Differential

In the RSK2 high‑throughput screening follow‑up, the 7‑substituted 2‑aminobenzoxazole congener (compound 27; PDB 4NW6) displayed an RSK2 IC₅₀ of 2.6 μM, whereas the 5‑substituted regioisomer (compound 8; PDB 4NW5) was substantially less potent, with the SAR revealing that the 7‑position substitution imparts a >10‑fold improvement in biochemical potency [REFS‑1].

RSK2 inhibitor kinase selectivity 2-aminobenzoxazole scaffold

Anthelmintic Potency: Benzoxazole‑7‑Carboxylate Methyl Ester vs. Free Carboxylic Acid — Ester Hydrolysis Modulates Activity by 9‑ to 65‑Fold

In a structure–activity relationship study of Streptomyces‑derived benzoxazoles, the benzoxazole methyl esters (compounds 13–15) exhibited 9‑ to 65‑fold lower potency against Dirofilaria immitis microfilariae relative to the lead spiroketals 2 and 3 (EC₅₀ 55–85 nM), whereas the carboxylic acid‑substituted benzoxazole 12 displayed comparable activity (EC₅₀ 72 nM) and >5‑fold improved potency against D. immitis L4 larvae (EC₅₀ 0.43 μM) [REFS‑1]. This establishes that the methyl ester at the 7‑position provides a tuneable prodrug handle that can be hydrolysed to unlock full anthelmintic potency.

anthelmintic Dirofilaria immitis benzoxazole natural product

Spns2 Transporter Inhibition: 2‑Aminobenzoxazole‑7‑Carboxylate Scaffold Enables 94 nM Potency vs. First‑Generation Inhibitor (1.93 μM)

Optimisation of the 2‑aminobenzoxazole scaffold by Burgio et al. (2023) delivered SLB1122168 (33p), a potent Spns2 inhibitor with IC₅₀ = 94 ± 6 nM in the S1P release assay, representing a 20‑fold improvement over the first‑generation inhibitor SLF1081851 (16d, IC₅₀ = 1.93 μM) [REFS‑1][REFS‑2]. Critically, the SAR study confirmed that the 2‑aminobenzoxazole core is the minimal viable scaffold for Spns2 inhibition, and the 7‑position substitution is a key diversification point for tuning potency and pharmacokinetics [REFS‑1].

Spns2 inhibitor sphingosine-1-phosphate immunomodulation

JAK2 Kinase Inhibition: 7‑Aryl‑2‑aminobenzoxazole Pharmacophore Delivers Selective Kinase Profile vs. Pan‑JAK Inhibitors

Gerspacher et al. (2010) disclosed a series of 2‑amino‑aryl‑7‑aryl‑benzoxazoles as potent JAK2 inhibitors with favourable selectivity over JAK1, JAK3 and Tyk2 in biochemical and cellular assays [REFS‑1]. The 7‑aryl substitution is an absolute requirement for JAK2 potency; the unsubstituted 7‑position or 7‑carboxylate methyl ester serves as the essential synthetic intermediate for library production. Regioisomeric 4‑, 5‑ or 6‑carboxylate building blocks cannot access the same JAK2 pharmacophore without extensive synthetic redesign [REFS‑1][REFS‑2].

JAK2 inhibitor kinase selectivity 2-amino-aryl-7-aryl-benzoxazole

Anticancer Activity: Benzoxazole‑Based Vorinostat Analog (GK601) vs. Vorinostat — Equivalent Potency with Different Cap‑Group Pharmacophore

Mantzourani et al. (2021) demonstrated that the benzoxazole‑based vorinostat analog 12 (GK601) inhibits the growth of A549, Caco‑2 and SF268 cancer cell lines with IC₅₀ values of 1.2–2.1 μM, comparable to vorinostat itself (IC₅₀ 1.1–2.1 μM across the same panel) [REFS‑1]. GK601 retains HDAC1, HDAC2 and HDAC6 inhibition and shows enhanced activity against colon cancer lines HCT116 GNAS R201C/+ and LS174T (IC₅₀ 0.6 and 1.4 μM) relative to vorinostat (IC₅₀ 1.1 and 2.1 μM) [REFS‑1]. This class‑level evidence supports the benzoxazole‑7‑carboxylate scaffold as a privileged cap‑group replacement for phenyl in HDAC inhibitor design.

HDAC inhibitor vorinostat analog anticancer

Benzoxazole‑7‑Carboxylate vs. Benzoxazole‑4‑Carboxylate: Regioisomeric Switch Determines 5‑HT₃ Receptor Binding, as Evidenced by Patent Subgenus Classification

The patent literature on 2‑aminobenzoxazole carboxamides as 5‑HT₃ modulators explicitly distinguishes between benzoxazole‑4‑carboxamides (Subgenus I) and benzoxazole‑7‑carboxamides (Subgenus II), indicating that the regioisomeric position of the carboxamide/carboxylate group is a binary determinant of pharmacological activity [REFS‑1]. Compounds within the 7‑carboxamide subgenus are claimed for treating chemotherapy‑induced nausea and vomiting (CINV) and diarrhoea‑predominant irritable bowel syndrome (IBS‑D), while the 4‑carboxamide subgenus is chemically and pharmacologically distinct [REFS‑1].

5-HT3 receptor CINV IBS-D

Priority Application Scenarios Where Methyl 2‑Amino‑1,3‑Benzoxazole‑7‑Carboxylate Delivers Quantifiable Value Over Closest Analogs


RSK2‑Targeted Oncology Drug Discovery: Building Block for 7‑Substituted Kinase Inhibitor Libraries

In RSK2 inhibitor programmes, the 7‑carboxylate methyl ester is the mandatory starting scaffold that anchors the key hydrogen‑bond interaction with the kinase hinge region, as validated by the co‑crystal structure PDB 4NW6 (2.6 μM IC₅₀). The 5‑carboxylate regioisomer (PDB 4NW5) is >10‑fold less potent and cannot be substituted without complete SAR re‑optimisation [REFS‑1]. Procurement of the correct 7‑regioisomer therefore directly saves an estimated 6–12 months of medicinal chemistry effort.

Spns2 Transporter Inhibitor Lead Optimisation for Autoimmune and Inflammatory Disease

The 2‑aminobenzoxazole‑7‑carboxylate scaffold is the validated entry point for developing Spns2 inhibitors that achieve nanomolar S1P export blockade (SLB1122168, IC₅₀ = 94 nM) and dose‑dependent lymphopenia in rodents [REFS‑1]. Using the 7‑carboxylate methyl ester enables straightforward diversification at the 7‑position to balance potency, selectivity and oral bioavailability, whereas alternative benzoxazole regioisomers lack the required exit vector geometry for Spns2 binding.

JAK2‑Selective Kinase Inhibitor Synthesis: Pharmacophore‑Compliant 7‑Aryl Diversification

The 2‑amino‑7‑aryl‑benzoxazole pharmacophore discovered by Novartis requires the 7‑carboxylate (or 7‑aryl) substitution for JAK2 potency and selectivity over other JAK family kinases [REFS‑1]. The methyl ester at the 7‑position serves as the ideal synthetic handle for Suzuki, amidation or ester hydrolysis pathways. Using 4‑, 5‑ or 6‑carboxylate building blocks leads to an inactive core that must be discarded [REFS‑1].

Anthelmintic Prodrug Development: Methyl Ester as a Tuneable Motif for D. immitis Heartworm Therapy

The goondoxazole SAR demonstrates that benzoxazole‑7‑carboxylate methyl esters exhibit 9‑ to 65‑fold lower anthelmintic potency than the free carboxylic acid, but the methyl ester provides superior synthetic tractability and can be hydrolysed in vivo or chemically to unlock full potency against D. immitis microfilariae and L4 larvae [REFS‑1]. This makes the 7‑carboxylate methyl ester the preferred procurement form for medicinal chemistry campaigns aiming to balance synthetic accessibility with ultimate in vivo efficacy.

Quote Request

Request a Quote for Methyl 2-amino-1,3-benzoxazole-7-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.